1-phenyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that have shown significant biological activity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common method includes the use of a Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often involve the use of hexane and ethyl acetate as solvents, with purification achieved through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anti-inflammatory, anti-Alzheimer, and anti-depressant properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, it may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.
Uniqueness
1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific molecular structure, which allows it to fit into the colchicine binding site of the αβ-tubulin heterodimer. This unique fit enhances its biological activity compared to other derivatives .
Properties
Molecular Formula |
C24H23NO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-phenyl-3-[(2,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C24H23NO4/c1-27-21-15-23(29-3)22(28-2)14-16(21)13-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-12,14-15,19H,13H2,1-3H3 |
InChI Key |
CRMSBZSUTVEIEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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